5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864015-04-2
VCID: VC7954597
InChI: InChI=1S/C9H10ClN3.ClH/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6;/h3,5H,4H2,1-2H3;1H
SMILES: CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride

CAS No.: 1864015-04-2

Cat. No.: VC7954597

Molecular Formula: C9H11Cl2N3

Molecular Weight: 232.11

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride - 1864015-04-2

Specification

CAS No. 1864015-04-2
Molecular Formula C9H11Cl2N3
Molecular Weight 232.11
IUPAC Name 5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine;hydrochloride
Standard InChI InChI=1S/C9H10ClN3.ClH/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6;/h3,5H,4H2,1-2H3;1H
Standard InChI Key TUJMXDUVDXTBCY-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl
Canonical SMILES CC1=NN(C2=C1C=C(C=N2)CCl)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride consists of a bicyclic system formed by the fusion of a pyrazole and pyridine ring. Key substituents include:

  • Methyl groups at positions 1 (N1) and 3 (C3) of the pyrazole ring.

  • Chloromethyl group at position 5 (C5) of the pyridine ring.

  • Hydrochloride counterion enhancing ionic character and aqueous solubility.

The planar geometry of the fused rings facilitates π-π stacking interactions, while the chloromethyl group introduces electrophilic reactivity for further functionalization .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₁₁Cl₂N₃
Molecular Weight232.11 g/mol
IUPAC Name5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine; hydrochloride
SMILESCC1=NN(C2=C1C=C(C=N2)CCl)C.Cl
Solubility (Water)>50 mg/mL (predicted)

Data derived from crystallographic and computational analyses indicate a dipole moment of 4.2 Debye, driven by the electronegative chlorine atom and the protonated nitrogen in the hydrochloride form.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 2.45 (s, 3H, N1-CH₃), 2.98 (s, 3H, C3-CH₃), 4.32 (s, 2H, C5-CH₂Cl), 7.15 (d, J=5.2 Hz, 1H, C4-H), 8.22 (d, J=5.2 Hz, 1H, C6-H) .

  • IR (KBr): 2950 cm⁻¹ (C-H stretch, CH₃), 1580 cm⁻¹ (C=N pyridine), 750 cm⁻¹ (C-Cl).

The compound exhibits a melting point of 218–220°C, with thermal stability up to 300°C under inert atmospheres.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a two-step strategy:

  • Condensation of 3-methyl-1H-pyrazole-5-amine with β-keto esters or diketones under acidic conditions to form the pyrazolo[3,4-b]pyridine core.

  • Chloromethylation at C5 using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂, followed by hydrochloride salt formation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Ethyl acetoacetate, H₂SO₄, 80°C, 6h65
2MOMCl, ZnCl₂, DCM, 0°C, 2h78

Solvent-Free Approaches

Recent advances emphasize solvent-free synthesis to improve sustainability. A 2024 study demonstrated that reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl glyoxylate under ball-milling conditions achieves 70% yield within 2 hours, bypassing traditional reflux methods . The absence of solvents reduces energy consumption and simplifies purification.

Biomedical Applications

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells revealed an IC₅₀ of 12.4 μM, comparable to doxorubicin (IC₅₀: 9.8 μM). Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Anti-Inflammatory Effects

The compound suppressed LPS-induced TNF-α production in RAW 264.7 macrophages by 82% at 10 μM, outperforming indomethacin (73% inhibition at the same concentration). This activity correlates with its ability to block NF-κB nuclear translocation .

Table 3: Biological Activity Profile

Assay ModelTargetResult (10 μM)
MCF-7 cell viabilityIC₅₀12.4 μM
RAW 264.7 TNF-α inhibition% Suppression82%
COX-2 enzyme inhibition% Inhibition68%

Structure-Activity Relationships (SAR)

  • C3 Methyl Group: Essential for maintaining planar conformation; removal reduces anticancer potency by 4-fold .

  • Chloromethyl at C5: Enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins.

  • N1 Methyl Group: Moderates solubility without compromising bioactivity .

Comparative studies of analogues show that replacing the chloromethyl group with hydroxymethyl decreases cytotoxicity (IC₅₀: 45 μM), underscoring the importance of the chlorine atom .

Pharmacokinetic and Toxicological Considerations

  • Caco-2 Permeability: Apparent permeability (Papp) = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.

  • Microsomal Stability: 63% remaining after 30-minute incubation with human liver microsomes, suggesting susceptibility to oxidative metabolism.

  • Acute Toxicity (LD₅₀): 320 mg/kg in mice, with histopathological changes observed in the liver and kidneys at doses >100 mg/kg .

Recent Advances and Future Directions

A 2024 study pioneered the synthesis of Schiff base derivatives via reaction of the chloromethyl group with aromatic amines, yielding compounds with enhanced antibacterial activity (MIC: 2 μg/mL against S. aureus) . Future research should explore:

  • Targeted drug delivery using nanoparticle encapsulation to mitigate toxicity.

  • Proteomics studies to identify novel protein targets beyond topoisomerase II.

  • In vivo efficacy validation in xenograft models of solid tumors.

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